8-Hydroxy-8-azaspiro[4.5]decan-7-one 8-Hydroxy-8-azaspiro[4.5]decan-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18553777
InChI: InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

8-Hydroxy-8-azaspiro[4.5]decan-7-one

CAS No.:

Cat. No.: VC18553777

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-8-azaspiro[4.5]decan-7-one -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 8-hydroxy-8-azaspiro[4.5]decan-9-one
Standard InChI InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2
Standard InChI Key LJMUDVBHPXOVPW-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CCN(C(=O)C2)O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemical Features

The compound’s defining feature is its spirocyclic system, where a nitrogen-containing ring (8-azaspiro) bridges a cyclohexane ring and a ketone group. The IUPAC name, 8-hydroxy-8-azaspiro[4.5]decan-9-one, reflects this topology: a spiro junction at carbon 8 links a four-membered cyclohexane ring ([4.5] notation) to a five-membered lactam ring . The SMILES notation C1CCC2(C1)CCN(C(=O)C2)O\text{C1CCC2(C1)CCN(C(=O)C2)O} further clarifies the connectivity, highlighting the hydroxyl group at position 8 and the ketone at position 9 .

The 3D conformation, computed via PubChem’s interactive model , reveals a puckered cyclohexane ring and a planar lactam moiety. This arrangement imposes steric constraints that may influence binding to biological targets, a trait observed in structurally related kinase inhibitors.

Spectroscopic and Computational Identifiers

Key identifiers include:

  • InChIKey: LJMUDVBHPXOVPW-UHFFFAOYSA-N

  • Canonical SMILES: C1CCC2(C1)CCN(C(=O)C2)O\text{C1CCC2(C1)CCN(C(=O)C2)O}

  • Topological Polar Surface Area (TPSA): 40.5 Ų , suggesting moderate polarity suitable for blood-brain barrier penetration.

Synthesis and Industrial Production

Challenges in Large-Scale Manufacturing

The compound’s rigid spiro architecture poses synthetic challenges, including:

  • Regioselectivity: Ensuring the correct positioning of the hydroxyl and ketone groups.

  • Byproduct formation: Competing ring sizes or oxidation states may arise during cyclization.

Physicochemical and Computational Properties

Key Physicochemical Parameters

PropertyValueRelevance
Molecular Weight169.22 g/mol Optimal for oral bioavailability
XLogP31.4 Moderate lipophilicity
Hydrogen Bond Donors1 Limited solubility in polar solvents
Rotatable Bonds0 Rigid structure, reduced metabolic degradation
TPSA40.5 Ų Balances permeability and solubility

The zero rotatable bonds and low hydrogen bond donor count suggest metabolic stability, a desirable trait in drug candidates .

Predictive ADMET Profiling

Using the Lipinski’s Rule of Five as a benchmark:

  • Molecular Weight: <500 Da (compliant).

  • XLogP3: <5 (compliant).

  • H-Bond Donors/Acceptors: 1/2 (compliant) .
    These metrics indicate favorable pharmacokinetic properties, though experimental validation is needed.

Future Research Directions

Priority Investigations

  • In vitro screening against kinase panels and microbial strains.

  • Structural optimization to enhance solubility (e.g., substituting the hydroxyl group with a sulfonate).

  • Cocrystallization studies to elucidate binding modes with biological targets.

Industrial Collaboration Opportunities

Partnerships with academic and pharmaceutical labs could accelerate translational research, leveraging platforms like LGC Standards’ custom synthesis services .

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